Cardiovascular Activity Direction: Hypotensive Parent vs. Hypertensive Halogenated Analogs – A Pharmacological Inversion
The prior art patent literature establishes that unsubstituted isoindolin-2-yl guanidines (the structural class to which the target compound belongs) possess a hypotensive action [1]. In contrast, the 4-chloro and 4,7-dichloro analogs are explicitly cited as having a hypertensive, α-sympathomimetic, and vasoconstrictive profile [1]. Specifically, the 4,7-dichloro analog aganodine (CAS 86696-87-9) is described as 'especially preferred' for its powerful hypertensive therapeutic action, while the unsubstituted parent compounds are referenced as the hypotensive baseline in the same patent family [1]. This constitutes a qualitative inversion of pharmacological direction driven solely by aromatic ring substitution.
| Evidence Dimension | Direction of cardiovascular pharmacological activity |
|---|---|
| Target Compound Data | Hypotensive (prior art class description for unsubstituted isoindolin-2-yl guanidines) [1] |
| Comparator Or Baseline | 4-chloro and 4,7-dichloro analogs (e.g., aganodine) – Hypertensive, α-sympathomimetic, vasoconstrictive [1] |
| Quantified Difference | Qualitative inversion: hypotensive → hypertensive upon halogenation of the isoindoline benzene ring |
| Conditions | Class-level inference derived from patent disclosures (German OS 2 816 627, OS 2 905 501, and US 4,526,897) |
Why This Matters
Procurement of the correct CAS number (80545-13-7) versus a halogenated analog determines whether the experimental outcome in cardiovascular models will be a blood-pressure-lowering or blood-pressure-elevating response.
- [1] Cohnen E, Armah B (Beiersdorf AG). Hypertensive isoindolin-2-yl-aminoimidazolines and isoindolin-2-yl-guanidines. United States Patent US 4,526,897. 1985 Jul 2. Col. 6, lines 1-22, and col. 7, lines 44-68. View Source
